molecular formula C24H20BrN3O4 B15085077 4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate CAS No. 769152-95-6

4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate

Cat. No.: B15085077
CAS No.: 769152-95-6
M. Wt: 494.3 g/mol
InChI Key: CADQBSREVWYYAK-VULFUBBASA-N
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Description

4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a bromine atom, a toluene derivative, and a carbohydrazonoyl group. Its molecular formula is C24H20BrN3O4, and it has a molecular weight of 494.349 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate typically involves multiple steps. One common method includes the reaction of 4-bromo-2-nitrobenzoic acid with 4-toluidine to form an intermediate product. This intermediate is then subjected to further reactions involving carbohydrazide and 3-methylbenzoic acid under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate lies in its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

769152-95-6

Molecular Formula

C24H20BrN3O4

Molecular Weight

494.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C24H20BrN3O4/c1-15-6-9-20(10-7-15)27-22(29)23(30)28-26-14-18-13-19(25)8-11-21(18)32-24(31)17-5-3-4-16(2)12-17/h3-14H,1-2H3,(H,27,29)(H,28,30)/b26-14+

InChI Key

CADQBSREVWYYAK-VULFUBBASA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC(=C3)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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